Ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate
Description
Ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate is a complex naphthofuran derivative characterized by a fused aromatic system, a 4-phenylpiperazine substituent at the 4-position, and a hydroxyl group at the 5-position. The ethyl ester at the 3-position and methyl group at the 2-position complete its substitution pattern. The hydroxyl group at position 5 may enhance solubility and hydrogen-bonding capacity, influencing both crystallinity and biological activity .
Properties
IUPAC Name |
ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]benzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4/c1-3-32-27(31)23-18(2)33-26-21-12-8-7-11-20(21)25(30)22(24(23)26)17-28-13-15-29(16-14-28)19-9-5-4-6-10-19/h4-12,30H,3,13-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXIGPHKXCBPEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)CN4CCN(CC4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Naphthofuran Core: This step involves the cyclization of appropriate precursors to form the naphthofuran ring system. For example, starting from a substituted naphthalene derivative, a Friedel-Crafts acylation can be employed to introduce the furan ring.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group can be introduced via nucleophilic substitution reactions. This often involves the reaction of a halogenated naphthofuran intermediate with phenylpiperazine under basic conditions.
Functional Group Modifications: The hydroxyl and ester groups are typically introduced through selective functional group transformations, such as esterification and hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as LiAlH₄ (Lithium aluminium hydride).
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or CrO₃ in acidic medium.
Reduction: LiAlH₄, NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including its activity as a ligand for various receptors in the central nervous system.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding assays.
Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate involves its interaction with molecular targets such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating neurotransmitter activity. The naphthofuran core may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The compound’s closest structural analogs are sulfonamide-containing naphthofuran derivatives (Table 1). Notable examples include:
Ethyl 2-methyl-5-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate (): Substitution at position 4: Sulfonamide group with a 4-methyl-3-nitrobenzene substituent. Position 5: Amino group instead of hydroxyl.
Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate (): Substitution at position 4: Sulfonamide group with a 4-fluorophenyl substituent. Position 5: Amino group.
Table 1: Structural and Functional Comparison
Physicochemical and Crystallographic Properties
- Hydrogen Bonding: The hydroxyl group in the target compound enables stronger hydrogen-bonding interactions compared to the amino or sulfonamide groups in analogs. This is critical for crystal packing and solubility, as hydrogen-bonding networks dominate supramolecular assembly () .
- Crystallography : Structural validation of these compounds likely employs tools like SHELX () and ORTEP () for refinement and visualization. The phenylpiperazine group’s conformational flexibility may result in distinct crystal lattice dynamics compared to rigid sulfonamide derivatives .
Biological Activity
Ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate (commonly referred to as the compound) is a synthetic derivative of naphtho[1,2-b]furan that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a complex structure that includes:
- A naphtho[1,2-b]furan core
- A phenylpiperazine moiety
- An ethyl ester functional group
This unique configuration is believed to contribute to its diverse biological effects.
Antidepressant Activity
Research indicates that compounds similar to this compound exhibit significant antidepressant properties. For instance, derivatives with piperazine rings have shown selective antagonism at serotonin receptors, particularly the 5-HT1B receptor, which is linked to mood regulation and depression treatment .
Antiviral Activity
The compound has also been investigated for its antiviral properties. In vitro studies have demonstrated that related naphtho[1,2-b]furan derivatives exhibit significant antiviral activity against hepatitis C virus (HCV), with IC50 values indicating potent efficacy . This suggests potential therapeutic applications in treating viral infections.
Anticancer Potential
Preliminary investigations have indicated that the compound may possess anticancer properties. Similar naphtho[1,2-b]furan derivatives have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
The biological activity of this compound can be attributed to several mechanisms:
- Serotonin Receptor Modulation : The compound interacts with serotonin receptors, which are critical in mood regulation.
- Inhibition of Viral Replication : It may disrupt viral replication processes through direct interaction with viral components.
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to cell death.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
